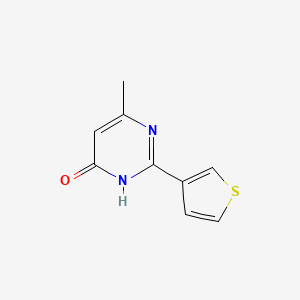

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-methyl-2-thiophen-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-4-8(12)11-9(10-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVRNACSIJRVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a methyl group and a thiophene moiety, which contribute to its diverse pharmacological properties. The structural characteristics of pyrimidine derivatives often correlate with significant biological effects, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits a hydroxyl group that enhances its reactivity and interaction with biological targets. Its synthesis involves nucleophilic substitution and condensation reactions, highlighting its versatility in forming various derivatives that may exhibit enhanced biological activities.

Anticancer Activity

Research indicates that compounds containing pyrimidine and thiophene moieties can inhibit tumor cell proliferation. For instance, studies have shown that related pyrimidine derivatives selectively inhibit enzymes critical for cancer cell metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) . In vivo studies on SCID mice demonstrated significant antitumor effects, suggesting that this compound may similarly exhibit potent anticancer properties.

Antimicrobial Activity

Pyrimidine derivatives are recognized for their antimicrobial properties. The presence of both the pyrimidine and thiophene rings contributes to the broad-spectrum antibacterial and antifungal activities observed in various studies. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal species .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives is notable. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The IC50 values for these compounds indicate potent activity comparable to established anti-inflammatory drugs .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Studies suggest that electron-donating groups enhance activity against specific targets, while electron-withdrawing groups may reduce efficacy . Understanding these relationships is crucial for optimizing the design of new derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Scientific Research Applications

Drug Development Potential

The compound's structural similarities to known bioactive molecules suggest potential applications in drug design. The pyrimidine ring is a common scaffold in various therapeutic agents, including anticancer, antiviral, and antibacterial drugs. The hydroxyl group can influence the compound's biological activity, making it a candidate for further investigation as a drug analogue.

Biological Activities:

Research indicates that compounds containing both pyrimidine and thiophene moieties exhibit diverse biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Anticancer activity

For instance, studies have shown that 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol can inhibit specific enzyme activities, which may be beneficial for targeting pathways involved in disease progression .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic effects .

Case Study 1: Anticancer Activity

In a study focused on the synthesis of novel pyrimidine derivatives, this compound was evaluated for its anticancer properties against different cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, highlighting its potential use in developing new antimicrobial agents .

Materials Science Applications

Beyond pharmaceuticals, this compound also shows promise in materials science. Its unique chemical structure allows for potential applications in:

- Organic electronics

- Photovoltaic devices

The incorporation of thiophene groups can enhance the electronic properties of materials, making them suitable for various applications in organic electronics .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their molecular properties:

Physical and Chemical Properties

- 6-Methyl-2-(methylthio)pyrimidin-4-ol : Melting point 224–226°C; white solid; predicted pKa 8.24. Exhibits moderate solubility in polar solvents like dimethylformamide .

- PPA : Enhances plant defenses via ROS and salicylic acid pathways; likely has higher lipophilicity due to cyclopropylmethyl group .

- 4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol : Broad NH/NH₂ IR absorption (3400–3576 cm⁻¹); insoluble in water but soluble in dioxane .

- Thiophene vs. Pyridine Substituents : Thiophene’s sulfur atom may increase π-π stacking interactions compared to pyridine’s nitrogen, affecting binding in biological systems .

Key Differences and Trends

Substituent Effects: Thiophene (electron-rich) vs. pyridine (electron-deficient) alters electronic density on the pyrimidine ring, impacting reactivity and binding.

Biological Performance :

- Thiophen-3-yl derivatives (target compound) may exhibit unique interactions with sulfur-binding enzymes or receptors compared to pyridinyl or methylthio analogues.

- Trifluoromethyl groups () enhance metabolic stability and membrane permeability .

Synthetic Accessibility :

- Methylthio derivatives () are synthetically straightforward, whereas thiophene/pyridine incorporation may require transition-metal catalysts .

Preparation Methods

Cyclization of Thiophene-Substituted Chalcones with Guanidine

A common synthetic route to pyrimidin-4-ol derivatives involves the cyclization of chalcone precursors substituted with thiophene rings. For 6-methyl-2-(thiophen-3-yl)pyrimidin-4-ol, the chalcone bearing a thiophen-3-yl substituent at the appropriate position undergoes cyclization with guanidine under basic conditions, typically in the presence of potassium hydroxide.

- Reaction Conditions: The chalcone is reacted with guanidine hydrochloride in a basic medium (e.g., KOH) at elevated temperatures to promote ring closure, yielding the pyrimidin-4-ol scaffold.

- Mechanism: The process involves nucleophilic attack of guanidine on the α,β-unsaturated carbonyl system of the chalcone, followed by cyclization and tautomerization to form the pyrimidin-4-ol ring.

- Yields and Purity: This method generally provides good yields (often above 70%) with high purity after recrystallization or chromatographic purification.

This approach is supported by analogous syntheses of related compounds such as 2-methyl-6-(thiophen-2-yl)pyrimidin-4-ol, where cyclization of thiophene-substituted chalcones with guanidine is well-documented.

Stepwise Synthesis via Pyrimidinone Intermediates and Functionalization

Another approach involves the preparation of pyrimidinone intermediates, which are then functionalized to introduce the thiophen-3-yl group at position 2.

- Step 1: Synthesis of 4-chloropyrimidin-4-one derivatives via chlorination of pyrimidinones using Vilsmeier reagents.

- Step 2: Nucleophilic substitution of the 4-chloro group with thiophen-3-yl nucleophiles or via cross-coupling reactions.

- Reaction Conditions: Chlorination typically occurs under controlled temperature with POCl3 or similar reagents; substitution uses palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Yields: High yields (above 90%) are reported for chlorination steps, with substitution yields depending on catalyst and conditions.

This method offers precise control over substitution patterns and is suitable for preparing this compound by introducing the thiophene substituent in a late-stage functionalization.

Alkylation of 6-Methyl-2-thioxopyrimidin-4-one Derivatives Followed by Oxidation

A related synthetic route starts from 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one derivatives, which are alkylated and subsequently oxidized to yield the corresponding pyrimidin-4-ol.

- Alkylation: The thiopyrimidinone is alkylated with appropriate chloroacetamides or halides in polar aprotic solvents like dimethylformamide (DMF) in the presence of potassium carbonate.

- Oxidation: The thioxo group is oxidized to the hydroxyl group to form the pyrimidin-4-ol.

- Reaction Conditions: Alkylation is performed at 70–80°C for several hours; oxidation uses common oxidants such as potassium permanganate or chromium trioxide.

- Yields: Alkylation yields range from 55% to 82%, with subsequent oxidation steps optimized for high conversion.

Though this method is more commonly applied to 2-thioxopyrimidinones, it can be adapted for thiophene-substituted analogs.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The cyclization of chalcones with guanidine remains the most direct and widely reported method for pyrimidin-4-ol derivatives bearing thiophene substituents, including positional isomers of thiophene (e.g., thiophen-2-yl vs. thiophen-3-yl).

- Acid-catalyzed condensation reactions provide efficient access to pyrimidinone intermediates, which can be further functionalized, offering flexibility in substituent positioning.

- The use of Vilsmeier reagents for chlorination of pyrimidinones enables the introduction of leaving groups at position 4, facilitating nucleophilic substitution with thiophene-3-yl nucleophiles or palladium-catalyzed cross-coupling reactions, which are highly regioselective and yield high purity products.

- Alkylation and subsequent oxidation of thioxopyrimidinones provide a route to functionalized pyrimidin-4-ols, though this method is more complex and less commonly applied specifically to this compound.

- Optimization of reaction conditions, such as temperature, solvent, and reagent stoichiometry, is critical to maximize yield and purity, especially for industrial scale-up where continuous flow reactors may be employed.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution or condensation reactions to introduce the thiophen-3-yl group. For example, coupling 6-methylpyrimidin-4-ol precursors with 3-thienylboronic acids via Suzuki-Miyaura cross-coupling (optimize catalyst loading and solvent polarity) . Alternatively, thiourea derivatives can react with β-keto esters under acidic conditions to form the pyrimidine core . Heating with aromatic amines (140°C) in polar aprotic solvents like DMF may improve yields .

- Key Considerations : Monitor regioselectivity during thiophene substitution using TLC and HPLC. Optimize purification via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodology :

- 1H/13C NMR : Identify thiophene protons (δ 7.0–7.5 ppm, multiplet) and pyrimidine C4-OH (broad singlet ~δ 10–12 ppm). The methyl group on pyrimidine typically resonates at δ 2.3–2.6 ppm .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C=C/C=N (1600–1500 cm⁻¹) stretches .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of thiophene moiety) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation, and how should experimental controls be designed?

- Methodology :

- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays (e.g., against S. aureus or E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells, normalizing results to untreated cells and vehicle controls .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s bioactivity, and what parameters ensure reliability?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry (DFT at B3LYP/6-31G* level) and protonation states .

- Target Selection : Prioritize receptors with known pyrimidine interactions (e.g., GABAₐ for anticonvulsant studies). Validate docking poses via MD simulations (100 ns) to assess binding stability .

- Validation : Compare predicted IC₅₀ values with experimental data; use ROC curves to evaluate model accuracy .

Q. How do hydrogen-bonding networks influence crystallographic data, and how can SHELX resolve structural ambiguities?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine via SHELXL, focusing on O-H···N hydrogen bonds between pyrimidin-4-ol and thiophene .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., motifs). Use Mercury software to visualize packing diagrams .

- Troubleshooting : For twinned crystals, employ TWINABS in SHELXTL to deconvolute overlapping reflections .

Q. How can researchers resolve contradictions between biological assay results (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences) .

- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and validate via inter-lab collaborations .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use PCA to isolate variables (e.g., solvent polarity, temperature) impacting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.